Cullin-7 (1271-1279)
Description
Overview of Cullin Proteins and the E3 Ubiquitin Ligase Machinery
The E3 ubiquitin ligase machinery is a cornerstone of cellular protein quality control. medlineplus.gov This intricate system operates through a three-enzyme cascade (E1, E2, and E3) to attach a small protein called ubiquitin to target substrates. This "kiss of death" marks the protein for degradation by the proteasome. mdpi.comnih.gov The E3 ligases are the substrate recognition component of this pathway, ensuring that only specific proteins are targeted for destruction. nih.gov
Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, responsible for the ubiquitination of approximately 20% of cellular proteins. mdpi.comembopress.orgportlandpress.com These modular complexes are built around a cullin protein scaffold. mdpi.commdpi.comspandidos-publications.com In humans, the cullin family comprises eight members: CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, and CUL9 (also known as PARC). frontiersin.orgnih.gov Each cullin protein assembles a distinct CRL complex by binding to a RING-box protein (like ROC1/RBX1 or ROC2/RBX2) at its C-terminus and a substrate receptor module at its N-terminus. embopress.orgscientificarchives.com This modularity allows for a vast number of potential CRL complexes, each with a unique substrate specificity, thereby regulating a wide array of cellular functions including cell cycle progression, signal transduction, and DNA replication. ontosight.aibiologists.comnih.gov
Established Roles of Cullin-7 as a Scaffold Protein in Cullin-RING Ligase 7 (CRL7) Complexes
Cullin-7 (CUL7) is a unique member of the cullin family that functions as the scaffold for the Cullin-RING Ligase 7 (CRL7) complex. nih.govpnas.orgmdpi.com Like other cullins, CUL7 brings together a RING finger protein (ROC1) and a substrate recognition subunit to facilitate the ubiquitination of specific target proteins. nih.govpnas.org The CRL7 complex is typically composed of CUL7, the RING protein ROC1 (also known as RBX1), and an F-box protein that serves as the substrate receptor. nih.govmdpi.comtandfonline.com One of the primary and well-studied F-box proteins that associates with CUL7 is Fbxw8. nih.govpnas.org
The CRL7 complex has been implicated in a variety of critical cellular processes. Genetic studies have highlighted its essential role in growth regulation. nih.govpnas.orgtandfonline.com Mutations in the CUL7 gene are linked to 3-M syndrome, a human genetic disorder characterized by severe pre- and postnatal growth retardation. medlineplus.govnih.govpnas.org The substrates targeted by the CRL7 complex underscore its importance in cellular proliferation and signaling. For instance, the CRL7 complex, through its Fbxw8 subunit, targets key proteins like cyclin D1 and Insulin (B600854) Receptor Substrate 1 (IRS-1) for degradation. nih.govnih.gov By regulating the levels of these proteins, the CRL7 complex plays a crucial role in cell cycle progression and insulin/IGF-1 signaling pathways, both fundamental to normal growth and development. nih.govpnas.org
Identification and Significance of Specific Domains within the Cullin-7 Protein (e.g., Cullin Homology, DOC, CPH domains)
Cullin-7 is a large protein, and its function is dictated by the presence of several conserved domains. nih.gov Key among these are the Cullin Homology (CH) domain, the DOC domain, and the CPH domain. nih.govnih.govpnas.org
The Cullin Homology (CH) domain , located at the C-terminus, is a defining feature of all cullin proteins. nih.govpnas.org This domain is essential for the interaction with the RING finger protein ROC1, which in turn recruits the ubiquitin-conjugating enzyme (E2). pnas.org This interaction is fundamental for the catalytic activity of the CRL7 complex.
The DOC domain is another significant feature of CUL7. nih.govpnas.org While its precise function is still under investigation, it shares similarity with a domain found in the Anaphase-Promoting Complex/Cyclosome (APC/C), another major E3 ubiquitin ligase. nih.govnih.gov
The CPH (conserved in CUL7, PARC, and HERC2) domain is a region of homology shared between CUL7, its paralog PARC, and the HERC2 protein. nih.govpnas.orgresearchgate.net This domain has been identified as a crucial protein-protein interaction module. researchgate.net Notably, the CPH domain of CUL7 has been shown to directly bind to the tumor suppressor protein p53. nih.govresearchgate.netgenecards.org This interaction suggests a role for CUL7 in regulating p53 function.
Rationale for Investigating the Specific Peptide Region: Cullin-7 (1271-1279)
While the functions of the major domains of Cullin-7 are becoming clearer, the roles of specific smaller peptide regions are less understood. The investigation of short peptide sequences within large proteins is crucial as these regions can represent key interaction sites, recognition motifs for post-translational modifications, or even cryptic functional domains.
Properties
sequence |
YMADRLLGV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cullin-7 (1271-1279) |
Origin of Product |
United States |
Structural and Conformational Characterization of Cullin 7 1271 1279
In Silico Modeling and Prediction of Cullin-7 (1271-1279) Secondary and Tertiary Structure
In the absence of direct experimental structural data for the isolated Cullin-7 (1271-1279) peptide, in silico modeling provides valuable predictive insights into its structural characteristics. The primary amino acid sequence for this region is Leu-Gln-Asp-Leu-Leu-Leu-Thr-Leu-Pro . uniprot.org
Analysis of the full-length human Cullin-7 protein structure predicted by AlphaFold (UniProtKB Q14999) offers a high-confidence model for this segment. uniprot.orgexpasy.org According to this model, the region from 1271 to 1279 is predicted to adopt a predominantly alpha-helical secondary structure. This helix is part of a larger helical bundle that constitutes a significant portion of the C-terminal domain.
The tertiary structure, as predicted by the AlphaFold model, shows this helical segment packed against other helices within the C-terminal domain. The specific residues of the 1271-1279 region contribute to the hydrophobic core of this domain, which is a common feature of stable globular domains.
Table 1: Predicted Structural Features of Cullin-7 (1271-1279)
| Residue Number | Amino Acid | Predicted Secondary Structure | Confidence Level (pLDDT*) |
|---|---|---|---|
| 1271 | Leu | Helix | Very High (>90) |
| 1272 | Gln | Helix | Very High (>90) |
| 1273 | Asp | Helix | Very High (>90) |
| 1274 | Leu | Helix | Very High (>90) |
| 1275 | Leu | Helix | Very High (>90) |
| 1276 | Leu | Helix | Very High (>90) |
| 1277 | Thr | Helix | Very High (>90) |
| 1278 | Leu | Helix | Very High (>90) |
| 1279 | Pro | Helix/Coil | High (70-90) |
*pLDDT (predicted Local Distance Difference Test) is a per-residue confidence score from AlphaFold.
Analysis of Conformational Dynamics within the Cullin-7 (1271-1279) Region
Direct experimental analysis of the conformational dynamics for the specific 1271-1279 region of Cullin-7 is not available. However, studies on the broader C-terminal domain (CTD) of cullin proteins indicate that this region is not static. The cullin CTD is known to undergo significant conformational changes, which are essential for the regulation of the E3 ligase activity.
Mutational Analysis of Key Residues within Cullin-7 (1271-1279) and Their Structural Impact
There is currently no published research detailing specific mutational analysis of the residues within the Cullin-7 (1271-1279) region and the direct structural consequences of such mutations. Studies on Cullin-7 mutations have primarily focused on those associated with human diseases like the 3-M syndrome, which often involve truncations or missense mutations in other domains of the protein. nih.govnih.gov For instance, mutations in the C-terminal domain, but outside the 1271-1279 segment, have been shown to disrupt the interaction with ROC1. nih.gov
Molecular Interactions and Complex Assembly Mediated by Cullin 7 1271 1279
Identification of Direct Interacting Partners for Cullin-7 (1271-1279) via Proteomics and Yeast Two-Hybrid Screens
Systematic approaches such as proteomics and yeast two-hybrid (Y2H) screens have been instrumental in elucidating the CUL7 interactome. While these studies often analyze the full-length protein, the findings frequently highlight the importance of the C-terminal domain in mediating these interactions.
Proteomic screens, particularly those involving tandem affinity purification of protein complexes, have identified several key CUL7-associated proteins. For instance, in a proteomic search for proteins that associate with the tumor suppressor p53, CUL7 was identified as a significant interacting partner pnas.org. Further co-immunoprecipitation experiments confirmed this association pnas.org. Other core components of CUL7-containing complexes, such as OBSL1 and CCDC8 (which form the 3M complex with CUL7), have also been confirmed through such methods genecards.orguniprot.org.
The C-terminal domain of CUL7 has been specifically implicated in the interaction with another cullin family member, Cullin-1 (CUL1). This interaction appears to be mediated by the F-box protein FBXW8 and is specific to this particular F-box protein genecards.orguniprot.orggenecards.orguniprot.org. While direct Y2H screening data for the 1271-1279 fragment is not extensively detailed in the literature, this methodology has been successfully used to map the interaction domains of other cullin complexes, such as the VBC/hCUL-2 complex, demonstrating its utility for such investigations nih.gov.
| Interacting Partner | Method of Identification | Domain of Interaction on CUL7 | Reference |
|---|---|---|---|
| p53 | Proteomics, Co-immunoprecipitation | CPH domain, but also forms heterodimer with CUL9 to interact with p53 | pnas.orggenecards.orguniprot.org |
| CUL1 | Co-immunoprecipitation | C-terminal domain | genecards.orguniprot.orggenecards.org |
| OBSL1 | Co-immunoprecipitation | General (part of 3M complex) | genecards.orguniprot.org |
| CCDC8 | Co-immunoprecipitation | General (part of 3M complex) | uniprot.orgnih.gov |
| FBXW8 | Co-immunoprecipitation | General (required for CRL7 assembly) | genecards.orgd-nb.info |
| SV40 Large T Antigen | Co-immunoprecipitation, Deletion Analysis | C-terminal (residues 1391-1698) | genecards.orgpnas.orgpnas.org |
Role of Cullin-7 (1271-1279) in the Assembly and Stability of the CRL7 Complex
The C-terminal region of CUL7, which includes the 1271-1279 sequence, contains the conserved cullin homology domain. This domain is the critical docking site for a small RING-finger protein, ROC1 (also known as RBX1) pnas.orgtandfonline.compnas.org. The CUL7-RBX1 interaction is the foundational step for assembling a functional Cullin-RING E3 ubiquitin ligase 7 (CRL7) complex. RBX1 is the catalytic core of the ligase, responsible for recruiting the ubiquitin-loaded E2 conjugating enzyme mdpi.commdpi.com. Therefore, the structural integrity of the CUL7 C-terminal domain is paramount for the assembly and catalytic function of the entire CRL7 complex.
Furthermore, this C-terminal domain is the site of a crucial post-translational modification known as neddylation. Neddylation is the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine (B10760008) residue within the C-terminus of cullins mdpi.comfrontiersin.org. This modification is essential for the activation and stability of CRL complexes. It induces a significant conformational change in the cullin scaffold, which is thought to optimally position the substrate-receptor module and the RBX1-E2~ubiquitin module for efficient ubiquitin transfer frontiersin.org. The COP9 signalosome (CSN) complex regulates CRL activity by removing this NEDD8 modification (deneddylation), highlighting a dynamic cycle of activation and deactivation centered on the CUL7 C-terminal domain portlandpress.com.
Investigation of Cullin-7 (1271-1279) as a Potential Binding Interface for Substrate Adaptors (e.g., FBXW8, FBXW11)
CUL7-based E3 ligases primarily utilize F-box proteins as substrate receptors, which are brought to the CUL7 scaffold via the adaptor protein Skp1. tandfonline.com To date, only two F-box proteins, FBXW8 (also known as Fbx29) and FBXW11, have been consistently reported to form active CRL7 complexes nih.govd-nb.infomdpi.comresearchgate.net.
The assembly mechanism of the CRL7 complex appears to be distinct from the canonical SCF (Skp1-CUL1-F-box) complexes. Some studies suggest that CUL7 interacts with a pre-formed Skp1-FBXW8 heterodimer rather than binding to Skp1 alone pnas.orgmdpi.com. In this model, the F-box protein FBXW8 acts as a crucial linker, facilitating the assembly of the larger CRL7 complex pnas.org. Another model proposes that CUL7 does not interact with the Skp1 adaptor at all, but instead directly recruits the substrate receptor FBXW8 portlandpress.com.
A particularly interesting finding is the formation of a hybrid E3 ligase complex involving both CUL7 and CUL1. Research has shown that CUL7 and CUL1 can co-assemble on the same FBXW8 substrate adaptor researchgate.net. In this cooperative arrangement, CUL1 binds to the N-terminus of FBXW8 via Skp1, while CUL7 associates with the C-terminus of FBXW8 researchgate.net. This unique "Cullin1-SKP1-FBXW8-Cullin7" complex formation depends on the presence of both cullins, as the absence of one abrogates the binding of the other researchgate.net. The C-terminal domain of CUL7 is directly implicated in the interaction with CUL1, an association that is mediated by FBXW8 genecards.orguniprot.orggenecards.org.
| Substrate Adaptor | Binding Partners | Key Findings | Reference |
|---|---|---|---|
| FBXW8 (Fbx29) | CUL7, Skp1, RBX1, CUL1 | Primary substrate adaptor for CRL7. Mediates the formation of a unique CUL1-CUL7 hybrid complex. | d-nb.infomdpi.comresearchgate.net |
| FBXW11 | CUL7, Skp1, RBX1 | Identified as a second F-box protein that forms a complex with CUL7 to mediate ubiquitination of specific substrates like AID. | d-nb.inforesearchgate.netaai.org |
Analysis of Cullin-7 (1271-1279) Contributions to Allosteric Regulation of CRL7 Activity
The C-terminal region of CUL7 is a hub for the allosteric regulation of CRL7's enzymatic activity. The primary mechanism for this regulation is the cycle of neddylation and deneddylation. The conjugation of NEDD8 to the C-terminal domain induces a major conformational shift that ripples through the entire complex frontiersin.org. This change repositions the RBX1 subunit, which in turn optimally orients the bound E2 enzyme to facilitate the transfer of ubiquitin to the substrate, thereby dramatically increasing the ligase's catalytic efficiency frontiersin.org.
In its unneddylated state, the CUL7 N-terminus can be bound by an inhibitory protein called CAND1 (Cullin-associated and neddylation-dissociated 1) mdpi.comportlandpress.com. The binding of CAND1 prevents the association of substrate receptor modules (like Skp1-FBXW8) with the CUL7 scaffold, effectively holding the ligase in an inactive state mdpi.comportlandpress.com. Neddylation of the C-terminal domain is thought to trigger the dissociation of CAND1, allowing the substrate receptor to bind and activating the ligase pnas.org. This dynamic exchange, controlled by the neddylation status of the C-terminus, provides a sophisticated mechanism for regulating which substrates are targeted for degradation, thus representing a critical form of allosteric control over CRL7 function.
Exploration of Cullin-7 (1271-1279) Interaction with Viral Oncoproteins (e.g., SV40 Large T Antigen)
The CUL7 protein was first identified as a binding partner for the Simian Virus 40 (SV40) large tumor antigen (LT), a potent viral oncoprotein pnas.orgtandfonline.com. This interaction is critical for the transforming activity of SV40 LT, independent of its well-known inactivation of the p53 and pRB tumor suppressors d-nb.infopnas.org.
Significantly, mapping studies have pinpointed the SV40 LT binding site to the C-terminal region of CUL7, specifically to residues 1391–1698 pnas.orgpnas.org. This region is in close proximity to and includes part of the broader functional domain containing the 1271-1279 sequence. The binding of SV40 LT to the CUL7 C-terminus acts as a potent inhibitor of the CRL7 E3 ligase function pnas.orgnih.gov. By suppressing CRL7 activity, SV40 LT prevents the ubiquitination and subsequent degradation of key CRL7 substrates, such as Insulin (B600854) Receptor Substrate 1 (IRS1) pnas.orgnih.gov. The resulting accumulation and stabilization of IRS1 lead to the over-activation of pro-mitogenic signaling pathways, including the PI3K/AKT and Erk MAPK pathways, which contributes significantly to SV40-mediated oncogenic transformation pnas.orgnih.gov. This strategic hijacking of the CRL7 complex via its C-terminal domain exemplifies a common viral strategy to manipulate host cell machinery for its own replicative and oncogenic advantage.
| Viral Oncoprotein | Binding Site on CUL7 | Functional Consequence | Reference |
|---|---|---|---|
| SV40 Large T Antigen | C-terminal region (residues 1391-1698) | Inhibition of CRL7 ubiquitin ligase activity, stabilization of substrates (e.g., IRS1), and promotion of cellular transformation. | d-nb.infopnas.orgpnas.orgnih.gov |
Mechanistic Contributions of Cullin 7 1271 1279 to Ubiquitin Ligase Function
Impact of Cullin-7 (1271-1279) on E3 Ubiquitin Ligase Catalytic Efficiency
The C-terminal domain of Cullin-7, which includes the 1271-1279 peptide sequence, is a critical determinant of the catalytic efficiency of the CRL7 E3 ubiquitin ligase. Cullin proteins function as molecular scaffolds, and their C-terminus forms a globular domain that stably interacts with the RING H2 finger protein ROC1/RBX1. molbiolcell.orgtandfonline.com This interaction is fundamental for ligase function as ROC1/RBX1 is responsible for recruiting the ubiquitin-loaded E2 conjugating enzyme, which catalyzes the transfer of ubiquitin to the substrate. molbiolcell.orgplos.orgnih.gov
Functional Significance of Cullin-7 (1271-1279) in Substrate Recognition and Specificity
While the N-terminal domain of cullin proteins typically engages with substrate receptor modules, the C-terminal region containing the 1271-1279 sequence plays an indispensable, albeit indirect, role in substrate specificity. scientificarchives.complos.org The primary function of the C-terminus in this context is to properly orient the catalytic machinery (ROC1 and the E2 enzyme) relative to the substrate, which is bound elsewhere on the large CRL7 complex. scientificarchives.commolbiolcell.org
CUL7-based ligases recognize substrates through various mechanisms. The canonical CRL7 complex includes the adaptor protein Skp1 and an F-box protein, such as Fbxw8 or Fbxw11, which serves as the direct substrate receptor. d-nb.infotandfonline.comnih.govmdpi.com This complex specifically recognizes and ubiquitinates target proteins, often in a phosphorylation-dependent manner. For instance, the CRL7-Fbxw8 complex mediates the ubiquitination and subsequent degradation of Insulin (B600854) Receptor Substrate 1 (IRS1) after its phosphorylation by S6 kinase and of an autophosphorylated form of MAP4K1/HPK1. uniprot.orguniprot.org Interestingly, CUL7 can also interact with substrates in a manner that appears independent of these F-box proteins. nih.govmdpi.comresearchgate.net Regardless of the substrate recognition method, the structural integrity and neddylation-induced conformational state of the C-terminal domain are essential for positioning the E2 enzyme to ensure that ubiquitin is transferred specifically to the bound substrate. scientificarchives.com
Table 1: Substrates Targeted for Proteolytic Degradation by CRL7
| Substrate | Substrate Receptor/Complex | Biological Process |
|---|---|---|
| Insulin Receptor Substrate 1 (IRS1) | CRL7-Fbxw8 | Regulation of insulin/IGF-1 signaling, growth control. tandfonline.comuniprot.orguniprot.org |
| MAP4K1/HPK1 | CRL7-Fbxw8 | Regulation of cell proliferation and differentiation. uniprot.orguniprot.org |
| GORASP1 (GRASP65) | CRL7-Fbxw8 | Golgi morphogenesis, dendrite patterning. uniprot.orguniprot.orgnih.gov |
| Cyclin D1 | CRL7-Fbxw8 | Cell cycle progression. tandfonline.combiorxiv.org |
| AID | CRL7-Fbxw11 | Ig class switch recombination in B lymphocytes. nih.gov |
| Caspase-8 | CUL7-mediated | Regulation of apoptosis. nih.gov |
Role of Cullin-7 (1271-1279) in Polyubiquitin (B1169507) Chain Formation on Target Proteins
The C-terminal region of CUL7 is central to the process of building polyubiquitin chains on target proteins, a signal that typically marks them for degradation by the 26S proteasome. tandfonline.com The formation of these chains is directly promoted by the neddylation of the cullin's C-terminus. pnas.org The conformational flexibility imparted to the ROC1-E2 enzyme module upon neddylation is believed to be critical not only for the initial ubiquitin transfer but also for the subsequent, successive additions of ubiquitin moieties to form a chain. molbiolcell.orgnih.gov
The type of ubiquitin linkage in the chain determines the fate of the substrate. CRL7 is known to mediate the formation of Lysine-48 (K48)-linked polyubiquitin chains, which is the canonical signal for proteasomal degradation. tandfonline.comnih.gov This has been demonstrated for substrates like GRASP65. nih.gov The specific E2 enzymes recruited to the C-terminal ROC1 platform play a key role in determining the type of chain that is formed. Some E2 enzymes are responsible for initiating ubiquitination, while others specialize in elongating the polyubiquitin chain. nih.gov The C-terminal domain of CUL7, including the 1271-1279 region, acts as the foundational platform that orchestrates this complex enzymatic process.
Investigation of Cullin-7 (1271-1279) in Non-Proteolytic Ubiquitination Mechanisms
Beyond its role in protein degradation, CUL7 is increasingly recognized for its involvement in non-proteolytic ubiquitination, where ubiquitin chains (or monoubiquitination) act as a signaling scaffold rather than a destruction tag. frontiersin.orgnih.govmdpi.com In these functions, CUL7 can mediate protein interactions or modifications that regulate cellular processes without leading to substrate degradation. nih.govresearchgate.netresearchgate.net
A key example of this is the interaction between CUL7 and the tumor suppressor p53. The CRL7-Fbxw8 complex itself does not appear to directly polyubiquitinate p53 for degradation. uniprot.orguniprot.org Instead, it acts as a recruitment factor, bringing p53 to another E3 ligase, CUL1-RBX1, for ubiquitination. uniprot.orguniprot.org This represents a novel, non-canonical regulatory function. Furthermore, CUL7 can interact with a number of other proteins without affecting their stability, suggesting a role in scaffolding or signaling complexes. nih.gov CUL7 also participates in regulatory crosstalk between cullin ligases; it can inhibit the activity of CUL9, thereby preventing the CUL9-mediated ubiquitination and degradation of its substrate, the anti-apoptotic protein Survivin (BIRC5). uniprot.orguniprot.orgamegroups.org These findings indicate that the CRL7 complex, anchored by its C-terminal domain, is a versatile regulator capable of mediating both proteolytic and non-proteolytic signaling events. frontiersin.orgnih.gov
Table 2: Interacting Proteins of Cullin-7 Not Targeted for Degradation (Non-Proteolytic Function)
| Interacting Protein | Putative Function of Interaction |
|---|---|
| p53 | Recruitment to other E3 ligases (CUL1-RBX1); functional antagonism. nih.govuniprot.orguniprot.org |
| CUL9 | Inhibition of CUL9 E3 ligase activity. uniprot.orguniprot.org |
| SV40 Large T antigen | Viral manipulation of host cell processes. nih.gov |
| Glomulin (GLMN) | Regulation of vascular morphogenesis. nih.gov |
| Obscurin-like 1 (OBSL1) | Component of the 3M complex with CUL7; Golgi recruitment. uniprot.orguniprot.orgnih.gov |
| Coiled-coil domain containing 8 (CCDC8) | Component of the 3M complex with CUL7. uniprot.orguniprot.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| AID |
| BIRC5 (Survivin) |
| Caspase-8 |
| CCDC8 |
| CUL1 |
| CUL9 |
| Cullin-7 (CUL7) |
| Cyclin D1 |
| Fbxw8 (FBXW8) |
| Fbxw11 |
| GLMN |
| GORASP1 (GRASP65) |
| Insulin Receptor Substrate 1 (IRS1) |
| MAP4K1 (HPK1) |
| Mst1 |
| NEDD8 |
| Obscurin-like 1 (OBSL1) |
| p53 |
| ROC1 (RBX1) |
| S6 kinase |
| Skp1 |
| SV40 Large T antigen |
Post Translational Modifications and Regulatory Mechanisms Involving Cullin 7 1271 1279
Identification of Post-Translational Modifications (PTMs) within the Cullin-7 (1271-1279) Region
A detailed review of scientific literature and major protein modification databases indicates no currently documented post-translational modifications (PTMs) within the specific amino acid sequence 1271-1279 of human Cullin-7. However, the broader C-terminal region of the protein is known to be subject to modification. Understanding these modifications provides a framework for the potential regulation of the 1271-1279 segment.
For instance, phosphorylation has been identified at several sites in the CUL7 protein, although none fall within the 1271-1279 region. The most significant PTM discussed in relation to the C-terminal domain is neddylation, which is predicted to occur at a highly conserved lysine (B10760008) residue.
Table 1: Known Post-Translational Modifications in Human Cullin-7
| Modification Type | Residue | Region | Reported Function/Note |
|---|---|---|---|
| Phosphoserine | Ser-339 | N-terminal region | Documented in UniProt, functional significance under investigation. uniprot.org |
This table is based on data from comprehensive protein databases and may be subject to updates as new research emerges.
Functional Consequences of PTMs on Cullin-7 (1271-1279) Structure and Interaction Profile
Given the absence of identified PTMs within the 1271-1279 region, the direct functional consequences on this specific segment remain unknown. However, the importance of the broader C-terminal domain in CUL7 function allows for informed hypotheses. The C-terminal domain of cullins is essential for binding to the RING-box protein (RBX1 or ROC1), which in turn recruits the ubiquitin-conjugating enzyme (E2). nih.gov Any PTM within this larger domain, such as phosphorylation or neddylation, would likely induce conformational changes that affect the assembly and activity of the entire CRL7 complex.
Influence of Neddylation/Denaddylation on the Cullin-7 (1271-1279) Region
Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8, is a crucial activating PTM for most cullin family members. nih.gov This modification typically occurs on a conserved lysine residue in the C-terminal domain. umich.edu For CUL7, this conserved site is Lys-1576, located downstream of the 1271-1279 region.
The influence of neddylation on CUL7 is a subject of scientific debate. bioscientifica.combioscientifica.com
Conservation of the Neddylation Site: The presence of the conserved lysine at position 1576 suggests that CUL7 should be a target for neddylation, similar to other cullins. umich.edu
Conflicting Evidence: Some reports suggest that CUL7 may not be neddylated despite the presence of the consensus site. uniprot.org Structural studies of the CRL7-FBXW8 complex have revealed that both CUL7 and its partner RBX1 are in orientations that appear incompatible with the neddylation process. uniprot.org
The cycle of neddylation and deneddylation, the latter carried out by the COP9 signalosome (CSN), regulates the activity of CRLs. umich.edu If CUL7 is indeed neddylated, this process would induce a significant conformational change in the C-terminal domain, which would invariably alter the structure and dynamics of the encompassing 1271-1279 region. This change is critical for activating the ligase, and its absence would render the complex inactive. nih.govnih.gov Thus, while the 1271-1279 region is not the direct site of neddylation, its function is intrinsically linked to the neddylation status of the entire C-terminal domain.
Regulation of Cullin-7 (1271-1279) Activity by Specific Kinases or Phosphatases
Currently, there is no direct evidence identifying specific kinases or phosphatases that target amino acid residues within the 1271-1279 region of Cullin-7. However, the activity of the CRL7 complex is regulated by upstream kinase signaling pathways.
One of the best-characterized examples is the regulation of CRL7-mediated degradation of Insulin (B600854) Receptor Substrate 1 (IRS1). This process is dependent on the mTOR signaling pathway. Upstream kinases, specifically S6 kinase (a downstream effector of mTOR), phosphorylate IRS1. uniprot.orguniprot.org This phosphorylation event serves as a signal for the CRL7 complex, containing the substrate receptor FBXW8, to recognize and subsequently ubiquitinate IRS1 for proteasomal degradation. uniprot.orgnih.gov
While these regulatory mechanisms are crucial for CUL7 function, they act indirectly on the 1271-1279 region by modulating substrate recognition or the abundance of the CUL7 protein itself, rather than through direct phosphorylation or dephosphorylation of this specific segment. The identification of phosphatases that may counteract these kinase-driven events in the CUL7 pathway remains an area for future investigation. mdpi.com
Cellular and Subcellular Localization Dynamics of Cullin 7 1271 1279
Determination of Intracellular Distribution of Cullin-7 via Fluorescence Microscopy
The intracellular distribution of the Cullin-7 (CUL7) protein is primarily determined using immunofluorescence microscopy. This technique involves seeding cells onto coverslips, followed by fixation with a substance like paraformaldehyde to preserve the cellular structure. To allow antibodies to access intracellular targets, the cells are permeabilized using a detergent such as Triton X-100. Subsequently, a blocking solution, for instance, containing bovine serum albumin (BSA), is applied to prevent non-specific antibody binding. The cells are then incubated with a primary antibody that specifically recognizes CUL7. Following this, a secondary antibody, which is conjugated to a fluorescent molecule and binds to the primary antibody, is introduced. The cells are then mounted on slides and visualized under a fluorescence microscope, allowing for the precise localization of the CUL7 protein within the cell to be observed and imaged. amegroups.org
Through such methods, research has established that Cullin-7 exhibits a widespread and dynamic distribution across various cellular compartments. It is found within the cytoplasm, cytosol, and is associated with the cytoskeleton. wikipedia.org More specific localizations have also been identified, including the perinuclear region, the Golgi apparatus, the centrosome, and the microtubule-organizing center. wikipedia.org This distribution underscores its involvement in a multitude of cellular functions.
The table below summarizes the observed subcellular locations of Cullin-7.
| Cellular Component | Reference |
| Cytoplasm | wikipedia.org |
| Cytosol | wikipedia.org |
| Perinuclear Region | wikipedia.org |
| Golgi Apparatus | wikipedia.orguniprot.org |
| Centrosome | wikipedia.org |
| Microtubule Organizing Center | wikipedia.org |
| Cytoskeleton | wikipedia.org |
| Mitotic Apparatus | uniprot.org |
Analysis of Cullin-7 Localization Changes in Response to Cellular Stress or Signaling Cues
The subcellular localization of Cullin-7 is not static and can be altered in response to specific cellular signals, most notably those that govern cell division. During mitosis, a critical phase of the cell cycle, CUL7 has been observed to relocalize to the mitotic apparatus. uniprot.org This repositioning is indicative of its role in regulating microtubule dynamics and ensuring genome integrity during cell division. uniprot.org
While direct evidence of CUL7 relocalization in response to other cellular stresses like chemotherapy is still emerging, its functional roles suggest its presence in key signaling hubs during stress responses. For instance, CUL7 expression levels are linked to docetaxel (B913) resistance in lung adenocarcinoma cells, where it influences apoptosis and cell proliferation pathways. amegroups.org Furthermore, studies have shown that CUL7 can antagonize the function of the p53 tumor suppressor protein, and its expression can delay the G2 phase accumulation of cells induced by UV radiation, a form of DNA damage stress. nih.gov These functions, which are critical for cell survival and stress response, are tied to its presence in both the cytoplasm and its ability to influence nuclear proteins like p53. nih.gov
The table below outlines the conditions under which Cullin-7 localization or function is modulated.
| Cellular Cue/Stress | Impact on Cullin-7 | Reference |
| Mitosis | Relocalizes to the mitotic apparatus | uniprot.org |
| UV Radiation (DNA Damage) | Antagonizes p53 function and delays G2 cell cycle arrest | nih.gov |
| Docetaxel Treatment | High expression associated with drug resistance | amegroups.org |
Role of Cullin-7 in Cullin-7 Trafficking and Compartmentalization
The trafficking and precise compartmentalization of Cullin-7 are crucial for its function and are regulated by its interactions with other proteins. CUL7 is a core component of several protein complexes, including the Cul7-RING(FBXW8) E3 ubiquitin ligase complex and the 3M complex. uniprot.orggenecards.org The localization of these complexes is directed by specific protein-protein interactions.
A key regulator of CUL7's localization to the Golgi apparatus is the protein OBSL1. uniprot.orgnih.gov OBSL1 facilitates the colocalization of CUL7 and its substrate-receptor protein FBXW8 to the Golgi in neurons. uniprot.org This specific targeting is essential for the ubiquitination of Golgi-associated proteins like GORASP1, which in turn regulates Golgi morphogenesis. uniprot.org
Cullin-7's role in compartmentalization is also highlighted by its interaction with the tumor suppressor p53. Although CUL7 binds directly to p53, it is predominantly found in the cytoplasm and, unlike some other p53-binding proteins, does not cause the sequestration of p53 in the cytoplasm. nih.gov This suggests a mechanism where cytoplasmic CUL7 can influence the activity of p53 without altering its primary nuclear localization, thereby antagonizing its function. nih.gov The formation of heterodimers with other cullin proteins, such as CUL9, also plays a role in its function and compartmentalization, contributing to the maintenance of microtubule and genomic integrity. nih.gov
The table below details the proteins that interact with and influence the trafficking and compartmentalization of Cullin-7.
| Interacting Protein | Role in Trafficking/Compartmentalization | Reference |
| OBSL1 | Mediates localization of the CUL7-FBXW8 complex to the Golgi apparatus | uniprot.orgnih.gov |
| FBXW8 | Colocalizes with CUL7 at the Golgi | uniprot.org |
| p53 | Interacts with cytoplasmic CUL7 without being sequestered | nih.gov |
| CUL9 | Forms a heterodimer with CUL7, important for microtubule integrity | nih.gov |
| CCDC8 | A core component of the 3M complex with CUL7 and OBSL1, localizing to centrosomes and Golgi | nih.gov |
Contribution of Cullin 7 1271 1279 to Cellular Homeostasis and Disease Models
Impact of Cullin-7 Perturbation on Cell Cycle Progression and Growth Control
Perturbations in CUL7 function can have profound effects on cell growth. In glioma cells, silencing CUL7 has been shown to suppress cell cycle progression and lead to apoptosis. nih.gov This is accompanied by a decrease in the expression of cyclin-dependent kinase 2 (CDK2)/cyclin E1 and cyclin-dependent kinase 4 (CDK4)/cyclin D1 complexes. nih.gov Furthermore, genetic ablation of CUL7 in mice results in intrauterine growth retardation, emphasizing its essential role in normal development. nih.gov
The growth-regulatory role of CUL7 is also linked to its interaction with the p53 tumor suppressor protein and the degradation of Insulin (B600854) Receptor Substrate 1 (IRS-1), a key mediator of insulin/IGF-1 signaling. nih.gov These interactions place CUL7 at a critical juncture of growth control pathways.
Role of Cullin-7 in DNA Damage Response Pathways
The integrity of the genome is paramount for cell survival and proper function, and Cullin-RING ligases (CRLs) are key players in the DNA damage response (DDR). nih.govfrontiersin.org CRLs orchestrate the cellular response to DNA damage by ubiquitinating various factors involved in DNA repair and checkpoint control. nih.gov While the broader family of cullins is deeply involved in DDR, the specific roles of CUL7 are becoming increasingly clear.
Studies have shown that the induction of CUL7 following DNA damage can attenuate the function of p53. d-nb.info Additionally, the SV40 large T antigen can affect the proteolytic activity of CUL7 on the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks, thereby influencing the DDR pathway. d-nb.info Inactivating the E2 Nedd8 conjugating enzyme UBE2M, which is required for the activation of multiple cullin ligases, perturbs the DNA damage response and increases genomic instability. nih.gov Silencing of CUL1, CUL2, and CUL4 ligases has been shown to incur significant DNA damage, and it is understood that UBE2M is necessary to maintain genome integrity by activating these multiple Cullin ligases. nih.gov
Cullin-7 in Apoptosis and Cell Survival Pathways
Cullin-7 has a context-dependent role in apoptosis and cell survival. d-nb.info Overexpression of CUL7 has been observed to promote apoptosis in certain cell lines, a function that can be dependent on the integrity of its BH3 domain. d-nb.info However, a growing body of evidence points towards an anti-apoptotic function for CUL7 in various cancer models. d-nb.info
One of the key mechanisms by which CUL7 promotes cell survival is through its interaction with and regulation of Caspase-8. sigmaaldrich.comnih.gov CUL7 can prevent the activation of Caspase-8 by promoting its modification with non-degradative polyubiquitin (B1169507) chains. sigmaaldrich.comnih.gov Consequently, knocking down CUL7 sensitizes cancer cells to TRAIL-induced apoptosis. sigmaaldrich.comresearchgate.net This anti-apoptotic function is a critical aspect of its oncogenic potential in several cancers. sigmaaldrich.comnih.gov Furthermore, CUL7 is implicated in regulating the intrinsic apoptosis pathway by influencing the level of the anti-apoptotic protein Survivin. amegroups.org
Investigation of Cullin-7 Function in Cellular Models of Growth Retardation (e.g., 3-M Syndrome models)
Mutations in the CUL7 gene are a primary cause of 3-M syndrome, an autosomal recessive disorder characterized by severe pre- and postnatal growth retardation. medlineplus.govuniprot.org This genetic link firmly establishes the critical role of CUL7 in human growth. nih.gov Cellular models of 3-M syndrome have been instrumental in elucidating the molecular functions of CUL7.
In these models, it has been shown that CUL7 forms a complex with OBSL1 and CCDC8, proteins also mutated in 3-M syndrome. d-nb.info This "3-M complex" is essential for maintaining microtubule dynamics and genome integrity, which are crucial for normal growth progression. d-nb.infouniprot.org Mutations in CUL7 disrupt the formation and function of this complex, leading to the characteristic features of 3-M syndrome. medlineplus.gov For instance, a specific mutation, Gln1553Ter, found in the Yakut population, results in a truncated, nonfunctional protein that cannot properly assemble the E3 ubiquitin ligase complex. medlineplus.gov This impairs the degradation of target proteins, potentially affecting the cellular response to growth hormones. medlineplus.gov
Studies in Cul7 knockout mice have further corroborated these findings, with these animals exhibiting intrauterine growth retardation and perinatal lethality, mirroring the severe growth defects seen in human patients. nih.gov The accumulation of IRS-1 in Cul7 knockout mouse embryonic fibroblasts provides a direct molecular link between CUL7 and a major growth-regulatory pathway. nih.govnih.gov
Involvement of Cullin-7 in Microtubule Dynamics and Genome Integrity
Disruptions in CUL7 function, as seen in 3-M syndrome, can lead to abnormal microtubule dynamics. amegroups.org This can, in turn, affect critical cellular processes such as mitosis and cytokinesis. amegroups.org Furthermore, CUL7, in a heterodimer with CUL9, plays a role in maintaining microtubule and genomic integrity through the regulation of Survivin. d-nb.info The proper functioning of CUL7 is therefore essential for preventing genomic instability and ensuring accurate cell division. Deletion of CUL9 in mice leads to increased DNA damage and widespread aneuploidy, highlighting the importance of this cullin family in genome maintenance. nih.gov
Analysis of Cullin-7 in Specific Substrate Degradation
The function of Cullin-7 as an E3 ubiquitin ligase is defined by the specific substrates it targets for degradation. d-nb.info The CUL7/Fbxw8 complex, in particular, has been shown to ubiquitinate and degrade several key cellular proteins, thereby regulating a multitude of signaling pathways. uniprot.orggenecards.org
Key Substrates of the Cullin-7 E3 Ligase Complex:
| Substrate | Function | Role of CUL7-mediated Degradation |
| IRS-1 (Insulin Receptor Substrate 1) | A critical mediator of insulin and insulin-like growth factor 1 (IGF-1) signaling, crucial for cell growth and metabolism. nih.govnih.gov | The CUL7/Fbxw8 complex targets IRS-1 for degradation in an mTOR-dependent manner, providing a negative feedback loop on this growth-promoting pathway. nih.govuniprot.org |
| Cyclin D1 | A key regulator of the G1 to S phase transition in the cell cycle. frontiersin.orgelifesciences.org | CUL7 is involved in the proteasomal degradation of Cyclin D1, helping to control cell cycle progression. frontiersin.org |
| Survivin (BIRC5) | An anti-apoptotic protein that also plays a role in regulating mitosis. amegroups.orguniprot.org | CUL7 can inhibit the CUL9-mediated ubiquitination and degradation of Survivin, thereby increasing its protein levels and promoting cell survival. amegroups.orguniprot.org |
| GORASP1 (Golgi Reassembly Stacking Protein 1) | A protein involved in Golgi apparatus structure and function. uniprot.org | The CUL7-RING(FBXW8) complex mediates the ubiquitination and degradation of GORASP1, which regulates Golgi morphogenesis and dendrite patterning in the brain. uniprot.org |
| MAP4K1/HPK1 (Hematopoietic Progenitor Kinase 1) | A serine/threonine kinase that acts as a negative regulator of T-cell signaling and is involved in cell proliferation and differentiation. uniprot.orgnih.gov | The CUL7/Fbxw8 ligase targets autophosphorylated HPK1 for degradation, which can promote cancer cell proliferation. uniprot.orgnih.govnih.gov |
The degradation of these substrates by Cullin-7 highlights its central role in integrating signals related to cell growth, proliferation, survival, and metabolism.
Advanced Methodologies for the Study of Cullin 7 1271 1279
Development of Recombinant Cullin-7 (1271-1279) Peptide Production and Purification Strategies
To study the specific functions of the Cullin-7 (1271-1279) peptide, it is essential to produce it in a pure, recombinant form. The production of full-length or large domains of cullin proteins can be challenging, but strategies have been developed for various family members that can be adapted for this specific peptide or C-terminal fragments containing it. nih.gov
Expression Systems: A common approach is the use of E. coli expression systems, which can be optimized for temperature, induction agent concentration (e.g., IPTG), and induction time to maximize the yield of the recombinant protein. nih.gov For human proteins, codon optimization for E. coli can further enhance expression. Alternatively, in vitro transcription/translation systems, such as those using wheat germ extract, can produce correctly folded proteins, which is particularly useful for functional studies. Full-length human CUL7 cDNA is available and can serve as the template for cloning the desired 1271-1279 region into an appropriate expression vector. genecards.org
Purification Strategies: Following expression, a multi-step purification process is typically employed to achieve high purity. This process often starts with affinity chromatography, using tags fused to the recombinant peptide such as a Glutathione-S-Transferase (GST) tag or a polyhistidine (His) tag. nih.gov After the initial capture, further purification steps like ion-exchange chromatography or size-exclusion chromatography (SEC) are used to remove remaining contaminants and separate the peptide from any aggregates.
Table 1: Comparison of Purification Strategies for Recombinant Cullin-7 Peptides
| Technique | Principle | Application for CUL7 (1271-1279) | Advantages | Disadvantages |
|---|---|---|---|---|
| Affinity Chromatography (e.g., His-tag, GST-tag) | Specific binding of a fusion tag to a ligand-coated resin. | Initial capture and primary purification of the expressed peptide. | High specificity and yield. | Requires a fusion tag which may need to be cleaved later. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Intermediate purification step to remove proteins with different isoelectric points. | High resolving power. | Requires careful buffer optimization (pH and ionic strength). |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size and shape. | Final polishing step to remove aggregates and incorrectly sized contaminants. | Can be used for buffer exchange. | Limited loading capacity. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. | High-resolution purification, especially for smaller peptides. | High purity achievable. | Can use denaturing organic solvents, which may affect peptide structure. |
Application of Mass Spectrometry for Comprehensive PTM and Interaction Profiling of Cullin-7 (1271-1279)
Mass spectrometry (MS) is an indispensable tool for characterizing the post-translational modifications (PTMs) and interaction networks of proteins like CUL7. The 1271-1279 region, as part of the C-terminal domain, may undergo modifications or mediate interactions that are critical for CUL7 function.
PTM Profiling: To identify PTMs, proteins are typically digested into smaller peptides (e.g., with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This "bottom-up" proteomics approach can pinpoint specific modification sites. While the full CUL7 protein is known to be ubiquitinated and potentially glycosylated, specific analysis of the C-terminal domain containing the 1271-1279 region would be required to determine if this exact segment is modified. genecards.org Although a conserved site for neddylation (a ubiquitin-like modification crucial for most cullins) exists in CUL7, some reports suggest it may not be neddylated. genecards.org
Interaction Profiling: To identify proteins that interact with the CUL7 C-terminal domain, affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique. A tagged version of the CUL7 C-terminal fragment containing the 1271-1279 region can be expressed in cells, immunoprecipitated, and the co-purified proteins identified by MS. uzh.ch This approach has been used to identify interaction partners of the full-length CUL7, such as FBXW8, p53, CUL1, and CUL9. uniprot.org Determining if the 1271-1279 region is directly involved in any of these interactions would require further mutational analysis.
Table 2: Potential Mass Spectrometry Applications for CUL7 (1271-1279)
| MS Application | Methodology | Information Gained | Example Finding for CUL7 |
|---|---|---|---|
| PTM Identification | LC-MS/MS analysis of digested protein/peptide. | Identifies type and precise location of modifications (e.g., phosphorylation, ubiquitination). | Full-length CUL7 is ubiquitinated at Lys255 and Lys1431. genecards.org |
| Interaction Profiling | Affinity Purification-Mass Spectrometry (AP-MS). | Identifies proteins that form complexes with the CUL7 peptide. | The C-terminal domain of CUL7 interacts with CUL1. uniprot.orguniprot.org |
| Quantitative Proteomics (e.g., SILAC, TMT) | Isotopic labeling of proteins followed by MS analysis. | Quantifies changes in protein or PTM levels under different conditions. | Could be used to see how mutations in the 1271-1279 region affect the CUL7 interactome. |
Use of Gene Editing (e.g., CRISPR/Cas9) for Targeted Modifications within the 1271-1279 Region in Cellular Models
CRISPR/Cas9 technology provides a revolutionary method for making precise modifications to the genome, enabling the study of specific protein domains in their native cellular environment. nih.gov This is particularly valuable for dissecting the function of the CUL7 1271-1279 region.
Strategy: To investigate the function of this specific peptide sequence, CRISPR/Cas9 can be used to introduce targeted mutations into the CUL7 gene in cultured human cells. nih.govnih.gov This involves designing a single-guide RNA (sgRNA) that directs the Cas9 nuclease to the specific genomic locus encoding amino acids 1271-1279. By co-delivering the Cas9-sgRNA complex with a DNA repair template containing the desired mutation (e.g., a point mutation, deletion, or insertion), the cell's own homology-directed repair (HDR) pathway can be harnessed to precisely edit the gene. nih.govnih.gov
This approach allows researchers to create cell lines with subtle modifications, such as changing a single amino acid within the 1271-1279 sequence. These engineered cell lines can then be used in functional assays (see sections 8.4 and 8.5) to determine the impact of the modification on CUL7's role in protein degradation, cell cycle control, or other cellular processes.
Table 3: Hypothetical CRISPR/Cas9 Strategy for Modifying CUL7 (1271-1279)
| Step | Description | Key Components | Purpose |
|---|---|---|---|
| 1. Design | Design an sgRNA targeting the genomic DNA sequence corresponding to CUL7 amino acids 1271-1279. Design a single-stranded oligonucleotide (ssODN) repair template containing the desired mutation. | sgRNA design software, DNA sequence of CUL7. | To ensure specific and efficient targeting of the Cas9 nuclease. To provide the template for precise editing via HDR. |
| 2. Delivery | Transfect target cells (e.g., HEK293, U2OS) with plasmids or ribonucleoprotein (RNP) complexes containing Cas9, the sgRNA, and the repair template. | Cas9 nuclease, sgRNA, ssODN repair template. | To introduce the gene-editing machinery into the cells. |
| 3. Selection & Verification | Isolate single-cell clones and screen for the desired mutation. | PCR amplification and Sanger sequencing of the target locus. | To identify and confirm cell lines with the correct genomic modification. |
| 4. Functional Analysis | Use the verified cell lines in downstream assays to assess the functional consequences of the mutation. | Western blotting, co-immunoprecipitation, ubiquitination assays. | To link the 1271-1279 region to a specific cellular function of CUL7. |
Biophysical Assays to Quantify Binding Affinities and Kinetics of Cullin-7 (1271-1279) Interactions
Biophysical assays are critical for quantitatively characterizing the interactions between the CUL7 (1271-1279) peptide and its binding partners. These techniques provide data on binding strength (affinity), and the rates of association and dissociation (kinetics).
Methods for Analysis:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). This technique was used to measure affinities within the CRL5SOCS2 complex. nih.gov
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques measure the change in refractive index or light interference upon binding of an analyte to a ligand immobilized on a sensor surface. They provide real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the affinity (Kd) can be calculated. biorxiv.org
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can detect protein-protein interactions in vitro or in living cells. nih.gov By tagging the CUL7 peptide and a potential binding partner with a FRET donor-acceptor pair, their proximity can be measured, providing insights into complex formation.
These methods would be applied using the purified recombinant CUL7 (1271-1279) peptide (from section 8.1) and a purified potential binding partner to determine if this specific region is sufficient for the interaction and to quantify its binding parameters.
Table 4: Overview of Biophysical Assays for Studying CUL7 (1271-1279) Interactions
| Assay | Principle | Key Parameters Measured | Suitability for CUL7 (1271-1279) |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Gold standard for thermodynamic characterization of binding in solution. Requires larger amounts of protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface. | Affinity (Kd), Association rate (kon), Dissociation rate (koff). | Provides detailed kinetic information. Requires one binding partner to be immobilized. |
| Bio-Layer Interferometry (BLI) | Measures changes in light interference pattern. | Affinity (Kd), Association rate (kon), Dissociation rate (koff). | Similar to SPR but often higher throughput. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between fluorescent donor and acceptor molecules. | Proximity of interacting molecules. | Can be used in vitro and in vivo to confirm interactions. |
Functional Assays for Ubiquitination Activity with Modified Cullin-7 (1271-1279) Constructs
The ultimate goal of studying the CUL7 (1271-1279) region is to understand its contribution to the E3 ligase function of the CRL7 complex. Functional assays are designed to measure the ability of the complex to mediate the transfer of ubiquitin to a substrate protein.
In Vitro Ubiquitination Assays: These assays reconstitute the ubiquitination cascade in a test tube using purified components. A typical reaction would include an E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase complex (reconstituted with either wild-type or a mutated CUL7 containing a modification in the 1271-1279 region). molbiolcell.org The substrate protein (e.g., IRS1, a known CUL7 target) is added, and the reaction is analyzed by western blot using an anti-ubiquitin or anti-substrate antibody to detect the appearance of higher molecular weight, poly-ubiquitinated forms of the substrate. uniprot.orgbiorxiv.org This allows for a direct assessment of how mutations in the 1271-1279 region affect enzymatic activity. molbiolcell.org
In Vivo Ubiquitination Assays: These assays are performed in cellular models, such as the CRISPR-edited cells described in section 8.3. Cells expressing a tagged version of ubiquitin (e.g., His-tagged or HA-tagged) and the substrate of interest are treated with a proteasome inhibitor (like MG132) to allow ubiquitinated proteins to accumulate. biorxiv.orgpnas.org The substrate is then immunoprecipitated, and the amount of attached ubiquitin is measured by western blot. By comparing cells with wild-type CUL7 to those with a mutated 1271-1279 region, one can determine the region's importance for substrate ubiquitination in a physiological context. pnas.org
Table 5: Components of a Reconstituted In Vitro Ubiquitination Assay for CRL7
| Component | Function | Example |
|---|---|---|
| Energy Source | Provides energy for the E1 enzyme. | ATP |
| E1 Enzyme | Activates ubiquitin. | UBA1 |
| E2 Enzyme | Conjugates ubiquitin from E1. | UBE2D family |
| E3 Ligase Complex | Provides substrate specificity and catalyzes ubiquitin transfer. | Reconstituted CRL7 (CUL7, RBX1, SKP1, FBXW8) with WT or mutant CUL7 (1271-1279). |
| Ubiquitin | The protein modifier to be transferred. | Wild-type or tagged Ubiquitin (e.g., HA-Ub). |
| Substrate | The target protein to be ubiquitinated. | Insulin (B600854) Receptor Substrate 1 (IRS1). uniprot.org |
Future Directions and Unanswered Questions in Cullin 7 1271 1279 Research
Elucidating the Precise Atomic-Level Structure of Cullin-7 (1271-1279) within the Intact CRL7 Complex.
Future research must prioritize solving the cryo-electron microscopy (cryo-EM) or X-ray crystal structure of the intact, neddylated CRL7 complex. This will be instrumental in:
Defining the exact path of the 1271-1279 polypeptide chain: Understanding its spatial relationship with other domains of CUL7, with RBX1, and with the substrate receptor module.
Identifying key contact residues: Pinpointing the specific amino acids within the 1271-1279 region that form critical interactions with other components of the ligase machinery.
Revealing conformational changes: Determining if this region undergoes structural changes upon substrate binding or neddylation, a post-translational modification crucial for CRL activation. mdpi.com
Comprehensive Mapping of the Cullin-7 (1271-1279) Interactome and Substrate Repertoire.
Future research efforts should focus on:
Unbiased proteomic screening: Employing techniques like affinity purification-mass spectrometry (AP-MS) with CUL7 constructs that have mutations or deletions in the 1271-1279 region to identify differential protein interactions.
Yeast two-hybrid (Y2H) screening: Using the 1271-1279 peptide as bait to identify potential direct binding partners.
Proximity-dependent biotinylation (BioID): Fusing the 1271-1279 region to a promiscuous biotin (B1667282) ligase to label nearby proteins within the cellular context.
A comprehensive map of the interactome specific to this region will be vital for understanding its role in substrate recruitment and the regulation of diverse cellular pathways.
Table 1: Known and Potential Interacting Partners of the CRL7 Complex
| Interacting Protein | Function | Relevance to Cullin-7 (1271-1279) |
| RBX1 (ROC1) | RING finger protein, recruits E2 ubiquitin-conjugating enzyme. pnas.org | The 1271-1279 region is in the C-terminal domain that binds RBX1. pnas.org |
| FBXW8 | F-box protein, substrate recognition subunit. nih.gov | The 1271-1279 region may allosterically regulate FBXW8 binding or activity. |
| SKP1 | Adaptor protein linking CUL7 to the F-box protein. nih.gov | The 1271-1279 region could influence the overall stability of the CUL7-SKP1 interaction. |
| p53 | Tumor suppressor protein, interacts with the CPH domain of CUL7. uniprot.orgpnas.org | The C-terminal region, including 1271-1279, may be involved in the functional consequences of this interaction. pnas.org |
| SV40 Large T antigen | Viral oncoprotein that binds to the C-terminus of CUL7. pnas.org | The 1271-1279 region may be part of or adjacent to the binding site for this viral protein. |
| IRS1 | Substrate of CRL7, involved in insulin (B600854) signaling. uniprot.orgnih.gov | The 1271-1279 region could indirectly affect the efficiency of IRS1 ubiquitination. |
| Cyclin D1 | Substrate of CRL7, cell cycle regulator. nih.gov | The 1271-1279 region may play a role in the temporal and spatial regulation of Cyclin D1 degradation. |
Understanding the Regulatory Loops Governing Cullin-7 (1271-1279) Function in Diverse Cellular Contexts.
The activity of CRLs is tightly regulated by various mechanisms, including neddylation, interaction with regulatory proteins like CAND1 and the COP9 signalosome (CSN), and post-translational modifications of the cullin itself. portlandpress.compnas.org How the 1271-1279 region of CUL7 is involved in these regulatory loops is an open question. For instance, while neddylation is crucial for the activity of most cullins, some reports suggest CUL7 may not be neddylated in cells. portlandpress.com
Future investigations should aim to:
Investigate post-translational modifications: Systematically analyze the 1271-1279 region for phosphorylation, ubiquitination, or other modifications that could alter its function.
Probe the role in CAND1 and CSN interaction: Determine if this region is necessary for the binding and regulatory activity of CAND1 and the CSN complex.
Explore context-dependent regulation: Examine how the function of the 1271-1279 region might differ in various cellular states, such as during the cell cycle, in response to DNA damage, or in different tissue types. pnas.org
Unraveling these regulatory mechanisms will provide a more nuanced understanding of how CRL7 activity is fine-tuned to meet specific cellular demands.
Exploring the Potential of Cullin-7 (1271-1279) as a Modulatory Element for CRL7 Activity in Pre-clinical Models.
Given the role of CUL7 in growth and disease, the CRL7 complex is an attractive target for therapeutic intervention. researchgate.netplos.org The 1271-1279 region, due to its potential involvement in key protein-protein interactions and regulation, could represent a novel modulatory site. Targeting this specific segment might offer a more subtle and specific way to alter CRL7 activity compared to inhibiting the entire complex.
Future pre-clinical research should explore:
Development of peptidomimetics: Designing small molecules or peptides that mimic the structure of the 1271-1279 region to disrupt specific interactions of the C-terminal domain.
Gene editing approaches: Utilizing CRISPR/Cas9 technology in cell lines and animal models to introduce specific mutations within the 1271-1279 sequence and observe the phenotypic consequences.
Targeted protein degradation: Exploring the possibility of using this region as a handle for targeted protein degraders (PROTACs) to selectively degrade CUL7.
These studies could pave the way for novel therapeutic strategies for diseases linked to CUL7 dysregulation, such as 3-M syndrome and certain cancers. medlineplus.govmdpi.com
Q & A
Q. What experimental techniques are recommended for detecting Cullin-7 (1271-1279) protein expression in cellular models?
- Methodological Answer: Western blotting and immunofluorescence staining are standard methods. For Western blotting, use antibodies specific to the Cullin-7 C-terminal domain (1271-1279) and validate with knockout controls to confirm specificity . Immunofluorescence requires fixation with paraformaldehyde (4%) and permeabilization with Triton X-100 (0.1%) to visualize cytoplasmic localization . Include quantitative analysis via densitometry (Western blot) or confocal microscopy intensity measurements (immunofluorescence) to ensure reproducibility .
Q. How should researchers design controls for CRISPR/Cas9-mediated Cullin-7 knockout studies?
- Methodological Answer: Include both wild-type (untreated) and scrambled sgRNA controls to account for off-target effects. Validate knockout efficiency using Sanger sequencing and Western blotting. For functional assays (e.g., cell proliferation), use rescue experiments with ectopic expression of Cullin-7 (1271-1279) to confirm phenotype specificity .
Q. What are the best practices for isolating mRNA to study Cullin-7 expression dynamics under stress conditions?
- Methodological Answer: Use TRIzol-based RNA extraction with DNase I treatment to remove genomic DNA contamination. Validate RNA integrity via agarose gel electrophoresis (RIN ≥ 7). For qRT-PCR, design primers spanning exons 1271-1279 and normalize to housekeeping genes (e.g., GAPDH or β-actin). Include no-template and no-reverse-transcriptase controls to exclude false positives .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Cullin-7’s role in apoptosis across different cell lines?
- Methodological Answer: Perform cell-type-specific pathway analysis using phosphoproteomics (e.g., LC-MS/MS) to map Cullin-7-dependent substrates. Compare apoptosis markers (e.g., caspase-3 cleavage) under identical experimental conditions (e.g., serum starvation, UV exposure). Use siRNA knockdown in parallel with pharmacological inhibitors (e.g., MG-132 for proteasome inhibition) to dissect ubiquitination-dependent vs. independent mechanisms .
Q. What statistical approaches are optimal for analyzing high-throughput Cullin-7 interactome data?
- Methodological Answer: Apply Benjamini-Hochberg correction for multiple hypothesis testing to reduce false discovery rates (FDR < 0.05). Use STRING or Cytoscape for network analysis to identify hub proteins. Validate interactions via co-immunoprecipitation followed by mass spectrometry. Report normalized spectral counts and significance scores (e.g., SAINTexpress) .
Q. How should researchers address discrepancies in Cullin-7 structural models derived from cryo-EM vs. X-ray crystallography?
- Methodological Answer: Compare resolution parameters (e.g., cryo-EM at 3.2 Å vs. crystallography at 2.8 Å) and refine models using Rosetta or Phenix. Validate flexible regions (e.g., N-terminal domain) with hydrogen-deuterium exchange mass spectrometry (HDX-MS). Publish raw density maps and coordinate files in public repositories (e.g., PDB, EMDB) for independent validation .
Data Reproducibility & Reporting
Q. What supplementary materials are critical for replicating Cullin-7 (1271-1279) ubiquitination assays?
- Methodological Answer: Include full protocols for ubiquitin conjugation assays, including E1/E2 enzyme sources (e.g., UBE1, UbcH5a), reaction buffers (pH 7.4, 2 mM ATP), and incubation times. Provide raw Western blot images with molecular weight markers and uncropped lanes in supplemental files. Report quantification thresholds for ubiquitinated bands (≥2-fold over control) .
Q. How can researchers ensure cross-laboratory reproducibility for Cullin-7 subcellular localization studies?
- Methodological Answer: Standardize cell culture conditions (e.g., 37°C, 5% CO₂, DMEM + 10% FBS) and fixation methods (4% PFA for 15 min). Use commercial antibody validation databases (e.g., CiteAb) and include antigen retrieval steps for paraffin-embedded samples. Share image acquisition settings (e.g., 63x oil objective, 488 nm laser) via metadata in TIFF format .
Ethical & Methodological Considerations
Q. What ethical guidelines apply to studies involving Cullin-7 mutations in animal models?
- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) for genetically modified models. Include humane endpoints (e.g., tumor size ≤ 1.5 cm³) and justify sample sizes via power analysis (α = 0.05, β = 0.2) .
Q. How should researchers handle conflicting interpretations of Cullin-7’s nuclear-cytoplasmic shuttling mechanisms?
- Methodological Answer: Perform live-cell imaging with GFP-tagged Cullin-7 (1271-1279) and leptomycin B treatment to inhibit CRM1-dependent export. Compare results across multiple cell lines (e.g., HEK293, HeLa) and publish negative results to reduce publication bias. Use FRAP (fluorescence recovery after photobleaching) to quantify shuttling kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
